[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
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Overview
Description
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C12H21Cl2N3O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable sulfonyl chloride to form the morpholin-4-ylsulfonyl derivative.
Alkylation: The morpholin-4-ylsulfonyl derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Coupling with Pyridine: The resulting intermediate is coupled with a pyridine derivative under suitable conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.
Scientific Research Applications
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the morpholine and pyridine rings allows for specific interactions with proteins, influencing their function and stability.
Comparison with Similar Compounds
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: can be compared with other similar compounds, such as:
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Similar structure but with a different position of the pyridine ring, leading to variations in reactivity and biological activity.
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Another isomer with the pyridine ring in the 4-position, affecting its chemical properties and applications.
The uniqueness of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1332530-20-7 |
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Molecular Formula |
C12H20ClN3O3S |
Molecular Weight |
321.82 g/mol |
IUPAC Name |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12;/h1-3,10,14H,4-9,11H2;1H |
InChI Key |
YIHURVCTWVBRKK-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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